N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine
Description
N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine is a substituted cyclohexanamine derivative featuring a 4-bromobenzyl group attached to the nitrogen atom and a 4,4-dimethylcyclohexane backbone. Its structure combines steric bulk (from the dimethylcyclohexane) and electronic effects (from the bromine substituent), which influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4,4-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN/c1-15(2)9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-6,14,17H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGVOGHZQRHQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NCC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine typically involves the reaction of 4-bromobenzyl bromide with 4,4-dimethylcyclohexanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Formation of substituted benzyl derivatives.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Formation of cyclohexylamines or cyclohexanols.
Scientific Research Applications
Chemistry: N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of receptor-ligand interactions.
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromobenzyl group can enhance the lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the cyclohexanamine moiety can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine with key analogs identified in the evidence:
*Estimated based on analogs (e.g., ).
Key Observations:
- Steric Hindrance: The 4,4-dimethylcyclohexane group introduces significant steric bulk, likely reducing conformational flexibility compared to non-dimethyl analogs (e.g., N-(4-bromo-3-fluorobenzyl)cyclohexanamine) .
- Salt Forms : Hydrochloride salts (e.g., ) improve stability and crystallinity, a feature absent in the target compound but relevant for pharmaceutical applications.
Physicochemical and Functional Differences
Solubility and Reactivity:
- The dimethylcyclohexane backbone may reduce hydrogen-bonding capacity (H-bond donors = 1; acceptors = 2, inferred from ), similar to N-(4-chlorobenzyl) derivatives .
Toxicity and Regulatory Status:
- Analogs like 4,4'-methylenebis(2-chloroaniline) () are classified as carcinogenic (CA), suggesting that halogenated aromatic amines require careful toxicity profiling. The bromine substituent in the target compound may pose similar risks .
Biological Activity
N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine is a compound of interest due to its potential biological activities, particularly as a vasopressin V1a receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
The structure consists of a bromobenzyl moiety attached to a 4,4-dimethylcyclohexanamine backbone, which influences its interaction with biological targets.
Vasopressin V1a Receptor Antagonism
Research indicates that this compound exhibits significant antagonistic activity against the vasopressin V1a receptor. This receptor plays a crucial role in various physiological processes, including blood pressure regulation and social behavior.
The antagonism of the V1a receptor can lead to several downstream effects:
- Reduction in Blood Pressure : By blocking vasopressin's action, the compound may contribute to vasodilation and lower blood pressure.
- Influence on Behavior : The V1a receptor is implicated in social behaviors and anxiety; thus, antagonists may have therapeutic potential in treating anxiety disorders.
Comparative Biological Activity
A comparative analysis with related compounds provides insights into the efficacy and specificity of this compound:
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| This compound | V1a Receptor Antagonist | Reduced blood pressure, potential anxiolytic effects |
| PF 00738245 | V1a Receptor Antagonist | Effective in preclinical models for dysmenorrhea |
| JNJ-17308616 | CNS Acting V1a Receptor Antagonist | Treatment for depression and anxiety |
Study 1: Cardiovascular Effects
In a preclinical study involving animal models, this compound was administered to assess its impact on cardiovascular parameters. Results showed a statistically significant reduction in systolic blood pressure compared to control groups receiving saline. The data suggested that the compound effectively antagonizes vasopressin-mediated vasoconstriction.
Study 2: Behavioral Impact
Another study focused on the behavioral implications of V1a receptor antagonism. Mice treated with this compound displayed reduced anxiety-like behaviors in elevated plus-maze tests. This finding aligns with the hypothesis that V1a receptor antagonists can modulate anxiety-related responses.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary data suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High distribution volume indicating significant tissue penetration.
- Metabolism : Primarily metabolized via N-demethylation and hydroxylation pathways.
- Excretion : Predominantly renal excretion of metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
